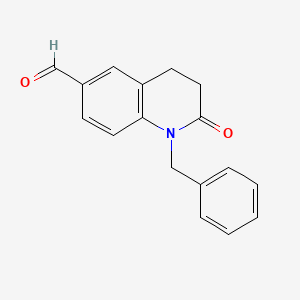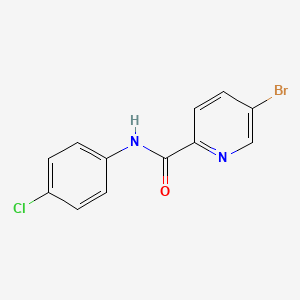
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The structure of this compound includes a quinoline core with a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For example, using dimethoxymethane with phenylethylamine in the presence of hydrochloric acid at elevated temperatures can yield the desired product .
Analyse Des Réactions Chimiques
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde can be compared with other similar compounds such as:
1-Benzyl-2-oxo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.
2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Contains additional functional groups that enhance its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-12-14-6-8-16-15(10-14)7-9-17(20)18(16)11-13-4-2-1-3-5-13/h1-6,8,10,12H,7,9,11H2 |
Clé InChI |
JVPXCSOXUJYMNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [(5-chloro-2-nitrophenyl)methyl]carbamate](/img/structure/B8611386.png)

![[3-(4-Chloro-phenyl)-propionylamino]-acetic acid](/img/structure/B8611396.png)

methanone](/img/structure/B8611403.png)

![(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8611413.png)


![tert-Butyl(dimethyl)[(2-methylbut-3-en-1-yl)oxy]silane](/img/structure/B8611442.png)
![6-Oxospiro[2.5]oct-4-ene-5-carbonitrile](/img/structure/B8611447.png)



